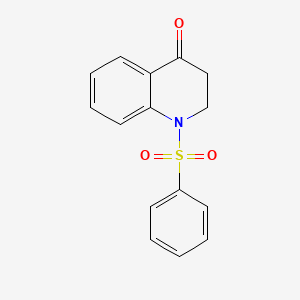
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one
Übersicht
Beschreibung
“1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one” is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 . The compound is brown solid in physical form .
Physical and Chemical Properties Analysis
The compound is a brown solid . It has a molecular weight of 287.34 . The InChI code for this compound is 1S/C15H13NO3S/c17-15-10-11-16 (14-9-5-4-8-13 (14)15)20 (18,19)12-6-2-1-3-7-12/h1-9H,10-11H2 .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Zinc Detection
- Design and Synthesis of a Fluorescent Probe for Zn2+ : A study reported the development of a fluorescent probe based on a derivative of 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one, which showed enhanced sensitivity and cell-membrane permeability for detecting Zn2+ in solutions and living cells (Ohshima et al., 2010).
Structural Analysis and Synthesis
- Novel Quinolinone Structures with Ligands : Research on two novel 1-4 quinolinone structures with bromine and nitrobenzyl ligands highlighted their potential as building blocks in pharmacy, medicine, physics, and engineering (Michelini et al., 2019).
Antitumor Activity
- Antitumor Quinols and Thioredoxin as a Target : A derivative of this compound showed potent and selective antitumor activity, with a proposed mechanism involving inhibition of thioredoxin (Bradshaw et al., 2005).
- Synthesis and Anticancer Activity of Quinoline Derivatives : Research reported the synthesis of novel quinoline derivatives as potential anticancer and radioprotective agents, highlighting the versatility of quinoline structures in medicinal chemistry (Ghorab et al., 2008).
Photofluorescent Properties and Cytotoxicity
- Fluorescent Properties and Antioxidant Activity : A study described the synthesis of benzene-fluorinated derivatives of 2,3-dihydro-1H-quinolin-4-ones, exploring their fluorescent properties and cytotoxic effects against various tumor cells (Politanskaya et al., 2015).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABNGBQIWPEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


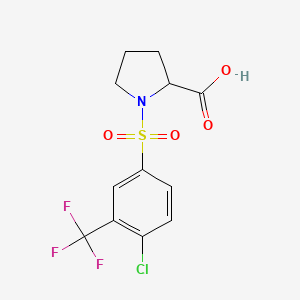

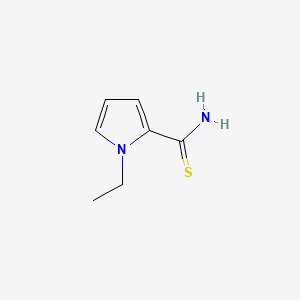
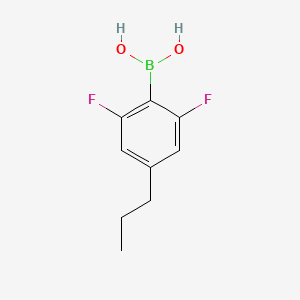
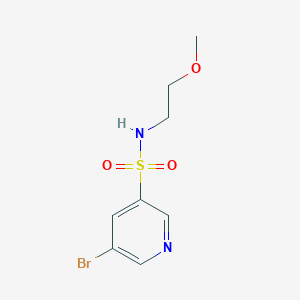

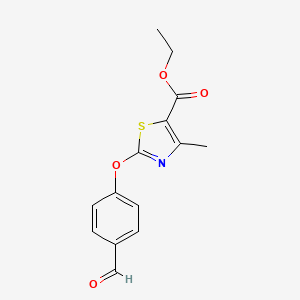
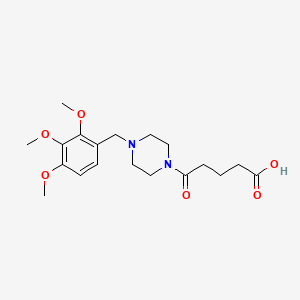
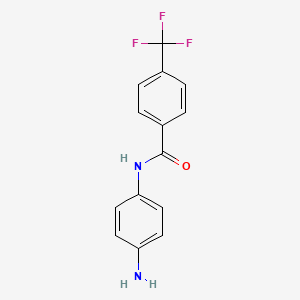
![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)
![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)
![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)
![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)
![[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3071442.png)
